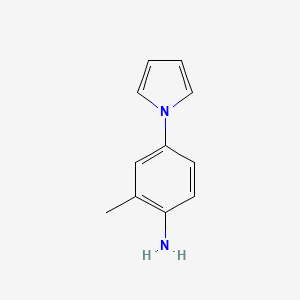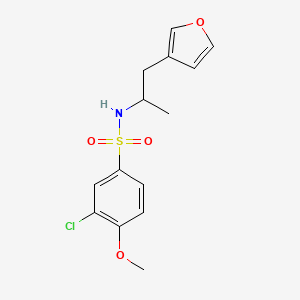
Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate, also known as TMI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate is not fully understood. However, it is believed to act as a GABA receptor agonist, which results in the inhibition of neurotransmitter release and the reduction of neuronal activity.
Biochemical and Physiological Effects:
Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate has been found to have several biochemical and physiological effects. In biochemistry, Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate has been shown to inhibit the activity of alanine transaminase and glutamate dehydrogenase. In physiology, Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate has been found to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate in lab experiments is its ability to act as a GABA receptor agonist, which makes it a useful tool for studying the role of GABA receptors in various biological processes. However, one limitation of using Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate research. One area of interest is the development of Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate-based drugs for the treatment of inflammatory and cancerous diseases. Another area of interest is the exploration of Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate's potential as a tool for studying the role of GABA receptors in neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate.
Conclusion:
In conclusion, Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate in various fields.
Synthesemethoden
Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate can be synthesized using a variety of methods, including the reaction of tert-butyl 2-bromo-3-(1-methylimidazol-2-yl)propanoate with ammonia or the reaction of tert-butyl 2-bromo-3-(1-methylimidazol-2-yl)propanoate with an amine.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate has been found to have anti-inflammatory and anti-cancer properties. In biochemistry, Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate has been used as a substrate for enzymes such as alanine transaminase and glutamate dehydrogenase. In pharmacology, Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate has been used as a ligand for GABA receptors.
Eigenschaften
IUPAC Name |
tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)8(12)7-9-13-5-6-14(9)4/h5-6,8H,7,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEJUYIOJSRWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=NC=CN1C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2799792.png)

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2799794.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2799795.png)
![N-(3,4-dimethoxyphenethyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2799796.png)
![N-(3-methylphenyl)-2-{[7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2799799.png)
![2-[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2799801.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate](/img/structure/B2799802.png)

![5-(Benzenesulfonyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B2799806.png)

![1-({1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)-4-phenylpiperazine](/img/structure/B2799809.png)

